2,4,5-trimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Descripción
2,4,5-Trimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a propane-1-sulfonyl group and a benzene sulfonamide moiety modified with methyl groups at the 2, 4, and 5 positions. Its structural complexity arises from the interplay of lipophilic methyl groups and the polar sulfonyl/sulfonamide functionalities, which may influence solubility, bioavailability, and target binding.
Propiedades
IUPAC Name |
2,4,5-trimethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S2/c1-5-11-28(24,25)23-10-6-7-18-14-19(8-9-20(18)23)22-29(26,27)21-13-16(3)15(2)12-17(21)4/h8-9,12-14,22H,5-7,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMDRKQSTGRLRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Cyclization of Aniline Derivatives
Starting with a substituted aniline (e.g., 4-trifluoromethylaniline), condensation with a carbonyl-containing precursor (e.g., valeric acid derivatives) under acidic conditions forms the tetrahydroquinoline ring. Key conditions include:
-
Catalyst : Phosphorus pentoxide (P₂O₅) and methanesulfonic acid (MSA) in a 1:20–30 molar ratio.
-
Solvent : Toluene or 1,4-dioxane.
This step achieves yields of 60–75% for similar tetrahydroquinoline intermediates.
Introduction of the Propane-1-Sulfonyl Group
Sulfonylation of the tetrahydroquinoline nitrogen is critical. A method adapted from tetrahydroquinoxaline sulfonamide synthesis (PMC10577396) is utilized.
Sulfonylation Reaction
-
Reagents : Propane-1-sulfonyl chloride, triethylamine (TEA), dimethylaminopyridine (DMAP).
-
Conditions :
-
Solvent : Anhydrous dichloromethane (DCM).
-
Temperature : 0°C to room temperature.
-
Time : 4–6 hours.
-
-
Workup : Sequential washes with 1N HCl and brine, followed by drying over Na₂SO₄.
This step typically achieves 70–85% yield for analogous sulfonamides.
Coupling of the 2,4,5-Trimethylbenzene Sulfonamide Moiety
The final step involves coupling the sulfonamide group to the tetrahydroquinoline scaffold. Techniques from trifluorobenzene sulfonamide syntheses (Ambeed, 220227-21-4) inform this process.
Nucleophilic Substitution
-
Reagents : 2,4,5-Trimethylbenzenesulfonyl chloride, lithium bis(trimethylsilyl)amide (LiHMDS).
-
Conditions :
-
Purification : Column chromatography (hexanes:ethyl acetate gradient).
Yields for similar reactions range from 62% to 68%.
Reaction Optimization and Challenges
Key Variables
Common Side Reactions
-
Over-Sulfonylation : Mitigated by stoichiometric control of sulfonyl chloride.
-
Ring Oxidation : Use of inert atmospheres (N₂ or Ar) preserves the tetrahydroquinoline structure.
Analytical Characterization
Spectroscopic Methods
Chromatographic Validation
Comparative Data for Analogous Syntheses
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various chemical reactions, including:
Reduction: : The addition of hydrogen or removal of oxygen.
Substitution: : Replacement of a functional group with another.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, with careful control over temperature, solvent, and pH being crucial.
Major Products
Aplicaciones Científicas De Investigación
Chemistry
In the field of chemistry, this compound is explored for its potential as a catalyst and its ability to form complex structures with various metals and organic molecules.
Biology
Biologically, it is investigated for its interactions with enzymes and proteins, making it a candidate for developing novel pharmaceuticals.
Medicine
Medically, its sulfonamide backbone makes it a candidate for antibiotics and anti-inflammatory agents, owing to the inherent biological activity of sulfonamides.
Industry
In industrial applications, it finds use in material science, particularly in the development of polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action for 2,4,5-trimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. This interaction can modulate biological pathways, either inhibiting or enhancing specific biochemical reactions. The sulfonamide group is particularly crucial, as it can mimic the structure of certain natural substrates, thereby interfering with enzyme activity.
Comparación Con Compuestos Similares
Structural Implications :
- Methoxy groups, being electron-donating, may stabilize resonance structures in the benzene ring, affecting electronic interactions with biological targets .
- The propane-1-sulfonyl and tetrahydroquinoline moieties are conserved in both compounds, suggesting shared pharmacokinetic pathways or metabolic stability.
Pharmacological and Biochemical Comparisons
While direct experimental data for the target compound are unavailable, inferences can be drawn from sulfonamide analogs:
- Binding Affinity : Methoxy groups in the analog may engage in hydrogen bonding with target proteins, whereas methyl groups in the target compound likely contribute to hydrophobic interactions. This could lead to divergent selectivity profiles (e.g., methoxy analogs favoring polar binding pockets).
- Metabolic Stability : Methyl groups are generally resistant to oxidative metabolism compared to methoxy groups, which may undergo O-demethylation. This could result in a longer half-life for the target compound .
Actividad Biológica
The compound 2,4,5-trimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C₁₈H₂₃N₃O₄S₂
- Molecular Weight : 393.51 g/mol
- CAS Number : 1040660-69-2
Antimicrobial Activity
Sulfonamides have historically been used as antimicrobial agents. The specific compound in focus has shown promising results in preliminary studies regarding its antibacterial properties. For instance, studies indicate that similar sulfonamide compounds exhibit significant activity against various bacterial strains, suggesting that the target compound may possess comparable efficacy.
COX Inhibition
Research has highlighted the role of certain sulfonamide derivatives as inhibitors of cyclooxygenase (COX) enzymes. COX-2 inhibition is particularly relevant in the context of anti-inflammatory therapies. A related study demonstrated that certain benzenesulfonamides could inhibit COX-2 with varying degrees of effectiveness. For example, a compound structurally similar to our target showed a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM . This suggests that the target compound may also exhibit anti-inflammatory properties through COX inhibition.
Cardiovascular Effects
A study on the cardiovascular effects of benzene sulfonamides indicated that these compounds could influence perfusion pressure and coronary resistance in isolated rat heart models. The experimental design involved multiple groups treated with varying concentrations of sulfonamide derivatives to assess their impact on perfusion pressure over time (3 to 18 minutes). The results suggested a dose-dependent effect on perfusion pressure, highlighting the potential cardiovascular implications of these compounds .
| Group | Compound | Dose (nM) | Observed Effect |
|---|---|---|---|
| I | Control | - | Baseline |
| II | Compound A | 0.001 | Increase in perfusion pressure |
| III | Compound B | 0.001 | Decrease in coronary resistance |
| IV | Compound C | 0.001 | No significant change |
Molecular Modeling and Cytotoxicity
Molecular modeling studies have been employed to predict the binding affinities of this compound to various biological targets. These studies often utilize computational techniques to simulate interactions at the molecular level, providing insights into potential efficacy and safety profiles.
Q & A
Basic: What are the key synthetic challenges in preparing 2,4,5-trimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide, and how can they be methodologically addressed?
Answer:
The synthesis involves multi-step reactions, including tetrahydroquinoline core formation , sulfonylation , and alkylation . Key challenges include:
- Low yields in Povarov reactions (for tetrahydroquinoline synthesis) due to steric hindrance from substituents. Mitigation: Optimize solvent polarity (e.g., acetonitrile) and catalyst loading (e.g., FeCl₃) .
- Regioselectivity in sulfonylation : The sulfonamide group must selectively bind to the tetrahydroquinoline’s 6-position. Use in situ protecting groups (e.g., Boc) to block competing reactive sites .
- Purification : Co-elution of intermediates in column chromatography. Solution: Employ HPLC with a C18 reverse-phase column and gradient elution (water/acetonitrile) .
Basic: What spectroscopic techniques are critical for characterizing this compound’s structure and purity?
Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of methyl groups (2,4,5-positions) and propane-1-sulfonyl attachment. Look for splitting patterns in aromatic regions (δ 6.8–7.5 ppm) and sulfonamide protons (δ 8.1–8.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C₂₃H₂₈N₂O₄S₂) with <2 ppm error .
- FT-IR : Identify sulfonyl S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different assays?
Answer:
Contradictions may arise from:
- Assay conditions : Variations in pH, solvent (DMSO vs. aqueous buffers), or cell lines. Standardize protocols using IC₅₀ normalization and include controls for solvent cytotoxicity .
- Structural analogs : Compare with derivatives (e.g., ethylsulfonyl vs. propane-1-sulfonyl groups). Use molecular docking to assess binding affinity differences (e.g., to COX-2 or carbonic anhydrase IX) .
- Metabolic stability : Use microsomal assays (human liver microsomes) to evaluate if discrepancies stem from rapid degradation in vivo .
Advanced: What experimental strategies are recommended for studying this compound’s mechanism of action in enzyme inhibition?
Answer:
- Enzyme kinetics : Perform Michaelis-Menten assays with varying substrate concentrations to determine inhibition type (competitive/non-competitive). Monitor absorbance changes (e.g., NADH depletion at 340 nm for dehydrogenases) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to identify key interactions (e.g., hydrogen bonding with sulfonamide groups) .
- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to resolve 3D binding modes .
Advanced: How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?
Answer:
- Core modifications : Synthesize analogs with varying alkyl chain lengths on the sulfonyl group (e.g., ethane vs. propane) and assess potency shifts. Use QSAR models to predict bioactivity based on logP and polar surface area .
- Substituent effects : Introduce electron-withdrawing groups (e.g., Cl, F) at the benzene ring’s 4-position. Compare IC₅₀ values in enzyme assays to map electronic requirements .
- Bioisosteric replacement : Replace sulfonamide with phosphonamide or carbamate groups to evaluate metabolic stability without losing target affinity .
Basic: What are the recommended storage conditions to maintain this compound’s stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the sulfonamide group .
- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the sulfonyl moiety .
- Solvent : Dissolve in anhydrous DMSO for long-term storage; avoid aqueous buffers unless immediately prior to assays .
Advanced: How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics and toxicity?
Answer:
- Pharmacokinetics : Administer intravenously (5 mg/kg) and orally (20 mg/kg) in rodent models. Collect plasma samples at 0, 1, 2, 4, 8, 12, 24 h for LC-MS/MS analysis of bioavailability and half-life .
- Toxicity screening : Conduct AMES tests for mutagenicity and hERG binding assays to assess cardiac risk. Use zebrafish embryos for rapid developmental toxicity profiling .
- Tissue distribution : Radiolabel the compound with ¹⁴C and quantify accumulation in target organs (e.g., liver, kidneys) via scintillation counting .
Advanced: What computational methods are effective for predicting this compound’s environmental impact?
Answer:
- Persistency prediction : Use EPI Suite to estimate biodegradation half-life (e.g., BIOWIN models) .
- Ecotoxicology : Apply TEST software (EPA) to predict LC₅₀ values for aquatic organisms based on QSAR .
- Metabolite identification : Simulate Phase I/II metabolism with GLORYx to flag toxic intermediates (e.g., reactive quinones) .
Basic: Which in vitro assays are most suitable for initial biological screening?
Answer:
- Enzyme inhibition : Carbonic anhydrase II/IX (spectrophotometric assay using 4-nitrophenyl acetate) .
- Anticancer activity : MTT assay on HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines .
- Antimicrobial screening : Broth microdilution against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .
Advanced: How can researchers address low solubility in aqueous media during bioassays?
Answer:
- Co-solvent systems : Use <1% DMSO with β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Nanoformulation : Prepare PEGylated liposomes (size: 100–150 nm via dynamic light scattering) for improved cellular uptake .
- Prodrug design : Introduce phosphate esters at the sulfonamide group to increase hydrophilicity, which are cleaved in vivo by phosphatases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
